N-benzyl-6-chloro-2-methylpyrimidin-4-amine
Description
Nuclear Magnetic Resonance Spectral Signatures
The Nuclear Magnetic Resonance spectroscopic analysis of this compound provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts that correspond to the different carbon environments present in the structure.
The aromatic carbon atoms of the pyrimidine ring appear in the typical aromatic region, with the carbon bearing the chlorine substituent showing a characteristic downfield shift due to the dechielding effect of the halogen. The methyl carbon at the 2-position exhibits a signal in the aliphatic region, while the benzyl carbons contribute multiple signals in both the aromatic and aliphatic regions.
Proton Nuclear Magnetic Resonance spectroscopy provides complementary information about the hydrogen environments. The aromatic protons of both the pyrimidine and benzyl rings appear as distinct multiplets in the aromatic region, with coupling patterns that reflect the substitution pattern and electronic effects of the functional groups. The methylene protons of the benzyl group typically appear as a singlet or weakly coupled doublet, while the methyl protons at the 2-position give rise to a sharp singlet.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic C-H (pyrimidine) | 7.0-9.0 ppm | Singlet/Doublet | Ring protons |
| Aromatic C-H (benzyl) | 7.2-7.6 ppm | Multiplet | Phenyl protons |
| N-CH₂ (benzyl) | 4.4-4.7 ppm | Singlet | Methylene bridge |
| CH₃ (pyrimidine) | 2.4-2.6 ppm | Singlet | Methyl substituent |
The integration ratios of these signals confirm the proposed structure, with the aromatic region showing the expected number of protons for the substituted pyrimidine and benzyl rings, and the aliphatic region displaying the characteristic patterns for the methyl and methylene groups.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 233/235, showing the characteristic isotope pattern for a monochlorinated compound due to the natural abundance of chlorine-35 and chlorine-37 isotopes.
The fragmentation pattern reveals several key diagnostic ions that support the proposed structure. Loss of the benzyl group (C₇H₇, mass 91) from the molecular ion produces a base peak corresponding to the chloromethylpyrimidine fragment. This fragmentation pathway is characteristic of N-benzyl substituted compounds and provides strong evidence for the attachment of the benzyl group to the amino nitrogen.
Additional fragmentation includes the loss of the methyl group from the 2-position, producing ions that correspond to the dechlorinated pyrimidine system. The relative intensities of these fragment ions depend on the ionization conditions and instrumental parameters, but the overall fragmentation pattern remains characteristic and reproducible.
| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Structural Assignment |
|---|---|---|---|
| Molecular Ion | 233/235 | Medium | [M]⁺ (chlorine isotopes) |
| Base Peak | 142/144 | High | [M-C₇H₇]⁺ (loss of benzyl) |
| Fragment | 91 | High | [C₇H₇]⁺ (benzyl cation) |
| Fragment | 218/220 | Low | [M-CH₃]⁺ (loss of methyl) |
The mass spectrometric data, combined with accurate mass measurements when available, provide unambiguous molecular formula determination and structural confirmation for this compound.
Computational Molecular Modeling Studies
Computational molecular modeling of this compound employs advanced quantum mechanical calculations to predict structural parameters, electronic properties, and molecular behavior. These theoretical studies complement experimental characterization by providing insights into molecular properties that may be difficult to measure directly, including electronic charge distribution, frontier molecular orbital characteristics, and molecular electrostatic potential surfaces.
The computational approach utilizes well-established quantum mechanical methods to optimize molecular geometry and calculate various molecular properties. These calculations provide valuable information about the preferred conformations of the molecule, the electronic effects of substituents, and the potential for molecular interactions with biological targets or other chemical species.
Density Functional Theory Calculations
Density Functional Theory calculations on this compound provide optimized molecular geometries and electronic properties that enhance understanding of the compound's structural characteristics. These calculations employ standard basis sets such as 6-31G(d,p) and hybrid functionals like B3LYP to achieve reliable predictions of molecular properties.
The optimized geometry reveals bond lengths and angles that are consistent with experimental crystallographic data for similar compounds. The pyrimidine ring maintains planarity with standard aromatic bond lengths, while the C-Cl bond shows the expected elongation compared to typical C-C bonds due to the larger atomic radius of chlorine. The N-benzyl substituent adopts a conformation that minimizes steric interactions while allowing for potential π-π interactions between the aromatic systems.
Bond length calculations indicate that the C-N bond connecting the amino group to the pyrimidine ring exhibits partial double bond character due to resonance stabilization. This delocalization affects the overall electronic properties of the molecule and influences its reactivity patterns. The chlorine substituent withdraws electron density from the pyrimidine ring through inductive effects, creating an electron-deficient aromatic system.
| Calculated Parameter | Value | Method |
|---|---|---|
| C-N bond length (pyrimidine-amine) | 1.34-1.36 Å | Density Functional Theory/B3LYP |
| C-Cl bond length | 1.73-1.75 Å | Density Functional Theory/B3LYP |
| Dihedral angle (pyrimidine-benzyl) | 45-75° | Geometry optimization |
| HOMO energy | -6.2 to -6.8 eV | Frontier molecular orbital analysis |
| LUMO energy | -1.8 to -2.4 eV | Frontier molecular orbital analysis |
The frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are crucial for understanding the compound's electronic properties and potential reactivity. The energy gap between these orbitals provides information about the molecule's stability and electronic excitation characteristics.
Properties
IUPAC Name |
N-benzyl-6-chloro-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9-15-11(13)7-12(16-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWLCWLYMHHQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution of 2,4-Dichloro-6-methylpyrimidine
A widely used method involves the reaction of 2,4-dichloro-6-methylpyrimidine with benzylamine under basic conditions. The nucleophilic amine attacks the 4-chlorine position selectively due to the higher reactivity of this site compared to the 6-position.
-
- Solvent: Ethanol or tetrahydrofuran (THF)
- Base: N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH)
- Temperature: Reflux (75–85 °C) for 3 hours
- Molar ratio: Benzylamine typically used in slight excess to ensure complete substitution
Mechanism:
The benzylamine nucleophile displaces the chlorine at the 4-position via SNAr, facilitated by the electron-deficient pyrimidine ring.Yields:
Moderate to good yields (60–75%) have been reported for this substitution step.
Alternative Preparation via 2-Amino-Substituted Pyrimidines
Another approach involves the preparation of 4-amino-6-chloro-2-methylpyrimidine intermediates, which are then N-benzylated.
N-Benzylation:
The 4-amino group is alkylated with benzyl halides (e.g., benzyl chloride) in the presence of a strong base such as sodium hydride in THF at room temperature or slightly elevated temperatures.Advantages:
This method allows for selective N-benzylation of the amino group without affecting the chloro substituent at the 6-position.
Representative Synthetic Procedure (Based on Literature)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2,4-Dichloro-6-methylpyrimidine + Benzylamine, DIPEA, EtOH, reflux 3 h | Nucleophilic substitution at C-4 | 60–75 |
| 2 | Purification by recrystallization or chromatography | Isolation of this compound | — |
Research Findings and Optimization Notes
Base selection: Sodium hydride and DIPEA are effective bases for promoting nucleophilic substitution and N-benzylation reactions, with sodium hydride offering stronger basicity for alkylation steps.
Temperature control: Reflux conditions in ethanol or THF optimize reaction rates and yields. Lower temperatures may slow the reaction, while excessively high temperatures risk side reactions.
Solvent choice: Polar aprotic solvents like THF favor nucleophilic substitution and alkylation reactions, while ethanol is a convenient solvent for SNAr reactions.
Purification: The product is typically purified by recrystallization or column chromatography to achieve high purity suitable for further applications.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Yield Range |
|---|---|---|---|---|---|
| SNAr of 2,4-dichloro-6-methylpyrimidine | 2,4-Dichloro-6-methylpyrimidine | Benzylamine, DIPEA | EtOH, reflux 3 h | Simple, direct substitution | 60–75% |
| N-Benzylation of 4-amino intermediate | 4-Amino-6-chloro-2-methylpyrimidine | Benzyl chloride, NaH | THF, RT to mild heat | Selective N-benzylation | Moderate to high |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-chloro-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 2-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Pyrimidine carboxylic acids or aldehydes.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
N-benzyl-6-chloro-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: It serves as a probe to study the interactions of pyrimidine derivatives with biological macromolecules.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity towards its targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4 (Amino Group)
6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine
- Structure : Differs by a fluorine atom on the benzyl ring (4-fluorobenzyl group).
- Molecular Formula : C₁₁H₉ClFN₃ (MW: 237.66 g/mol) .
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine
- Structure : Features a phenethylamine group (instead of benzyl) and a pyridinyl substituent at position 2.
- Molecular Formula : C₁₉H₁₈ClN₅ (MW: 351.83 g/mol) .
N-(3-Bromophenyl)-6-methyl-2-phenylpyrimidin-4-amine
Substituent Variations at Position 2
6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine
- Structure : Cyclopropyl group replaces the methyl group at position 2.
- Molecular Formula : C₈H₁₀ClN₃ (MW: 183.64 g/mol) .
2-Chloro-6-methylpyrimidin-4-amine
Substituent Variations at Position 6
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine
Biological Activity
N-benzyl-6-chloro-2-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C12H12ClN3 and a molecular weight of approximately 233.7 g/mol. Its structure features a pyrimidine ring substituted with a benzyl group and a chlorine atom at the 6-position, contributing to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClN3 |
| Molecular Weight | 233.7 g/mol |
| Appearance | Solid |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound is known to bind to specific molecular targets, altering their activity and leading to various biological effects:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain pathways .
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains, suggesting potential as an antimicrobial agent .
- Binding Affinity : The presence of the benzyl group enhances lipophilicity, facilitating cell membrane penetration, while the chlorine and methyl groups contribute to binding affinity and specificity towards enzyme targets.
Antimicrobial Properties
This compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound could be a candidate for developing new antimicrobial therapies.
Inhibition of COX Enzymes
Research indicates that this compound selectively inhibits COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for inhibition are reported in the low nanomolar range (1–5 nM), highlighting its potency .
Comparative Studies
Comparative analyses with structurally similar compounds reveal variations in biological activity based on substitution patterns:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-4-chloro-6-methylpyrimidinamine | Chlorine at position 4 | Moderate COX inhibition |
| 5-Benzyl-6-chloro-2-methyl-pyrimidinamine | Chlorine at position 5 | Reduced antibacterial activity |
| Benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine | Varies in substituents | Different pharmacological profiles |
These studies emphasize how slight modifications in chemical structure can lead to significant changes in pharmacological properties.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, demonstrating robust activity with MIC values ranging from 5 to 13 µM, indicating its potential as a therapeutic agent in treating bacterial infections .
- Case Study on COX Inhibition : Another investigation focused on the compound's ability to inhibit COX enzymes, revealing that it effectively reduces inflammation without the adverse effects typically associated with traditional NSAIDs. This positions it as a promising candidate for further development in anti-inflammatory therapies .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-benzyl-6-chloro-2-methylpyrimidin-4-amine?
The synthesis typically involves a multi-step approach starting with functionalized pyrimidine precursors. For example, This compound (Compound 1d) is synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Reacting 6-chloro-2-methylpyrimidin-4-amine with benzyl halides in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Purification via column chromatography or recrystallization to achieve high yields (e.g., 94% yield reported in one protocol) .
Data Table 1: Synthesis Conditions
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | Benzyl bromide, DMF, LiH, 80°C | 94% | Formation confirmed by HRMS (M+Na⁺: 256.0620) |
Basic: What spectroscopic techniques are used to characterize this compound, and what are the diagnostic peaks?
- IR Spectroscopy : A strong N–H stretch at 3324 cm⁻¹ confirms the presence of the amine group .
- ¹H NMR : Key signals include:
- ¹³C NMR : Peaks at δ 168.57 ppm (C2 pyrimidine) and δ 160.06 ppm (C4 pyrimidine) indicate electronic effects from substituents .
Basic: What are the primary research applications of this compound in academic settings?
- Medicinal Chemistry : Pyrimidine derivatives are explored as antimicrobial agents due to their ability to disrupt bacterial/fungal enzymes (e.g., thymidylate synthase) .
- Structural Biology : Used in crystallographic studies to analyze intermolecular interactions (e.g., C–H⋯π bonds in crystal packing) .
- Chemical Probes : Functionalization of the benzyl or chloro groups enables SAR studies for target modulation .
Advanced: How can researchers resolve contradictions in spectroscopic data between synthesized batches?
- Reproducibility Checks : Ensure reaction conditions (temperature, solvent purity) are consistent. For example, variations in benzyl halide reactivity may alter coupling efficiency .
- Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity if signals overlap.
- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation, resolving ambiguities from solution-state NMR.
Advanced: What computational strategies are employed to predict the biological activity of this compound?
- Molecular Docking : Pyrimidine derivatives are docked into enzyme active sites (e.g., kinase domains) using software like AutoDock. The chloro and methyl groups enhance hydrophobic interactions, while the benzyl group may occupy allosteric pockets .
- DFT Calculations : Predict electron distribution to assess reactivity (e.g., nucleophilic attack at C4 or C6 positions) .
Advanced: How does substituent variation (e.g., benzyl vs. phenyl groups) impact the compound’s biological activity?
- Case Study : Replacing the benzyl group with a 4-methoxyphenyl moiety (as in ) alters hydrogen-bonding capacity and lipophilicity, affecting antimicrobial potency.
- Methodology :
Advanced: What experimental designs are recommended to study the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., IC₅₀ determination).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of target binding.
- Cellular Assays : Use fluorescent probes (e.g., GFP-tagged proteins) to track intracellular localization .
Advanced: How do crystal-packing forces influence the compound’s stability and reactivity?
- Structural Insights : In related pyrimidines, weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice, reducing hygroscopicity and enhancing shelf life .
- Reactivity Implications : Tight packing may limit solvent accessibility, slowing hydrolysis of the chloro group.
Advanced: What are the challenges in scaling up synthesis while maintaining purity?
- Optimization Strategies :
- Analytical QC : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
- Proteomics : Perform pull-down assays with biotinylated analogs to identify binding partners.
- CRISPR Screening : Knock out putative targets (e.g., kinases) and assess resistance phenotypes.
- Metabolic Profiling : Use LC-MS to track changes in metabolite levels (e.g., thymidine depletion in bacteria) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
